![molecular formula C13H19N5O4 B5739353 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)
1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
The compound “1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide” is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrazole ring, and a nitro group. These functional groups can be identified using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the nitro group, which is a strong electron-withdrawing group. This could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s reactivity and polarity .Scientific Research Applications
- Researchers have explored the analgesic potential of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. It may exhibit pain-relieving effects, making it relevant for pain management studies .
- Studies have investigated the cytotoxic properties of this compound. It could potentially inhibit cell growth or induce cell death, which is crucial in cancer research and drug development .
- 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone has been evaluated for its antioxidant capacity. Antioxidants play a vital role in protecting cells from oxidative damage, making this compound relevant for health-related research .
- Researchers have identified this compound as a potential inhibitor of CDK2 (cyclin-dependent kinase 2) and cyclin E. CDKs are essential regulators of cell cycle progression, and inhibiting them can impact cancer cell proliferation .
- 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone serves as a reagent in Suzuki coupling reactions. These reactions are widely used in organic synthesis to create complex molecules, making this compound valuable in medicinal chemistry and material science .
- Novel N-bridged structures, including derivatives of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone, have been designed for high energy density materials (HEDM). These materials are crucial for advanced explosives and propellants .
Analgesic Properties
Cytotoxic Activity
Antioxidant Activity
CDK2-Cyclin E Inhibition
Suzuki Coupling Reagent
Energetic Materials Research
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4/c1-8-12(18(21)22)9(2)17(15-8)7-11(19)16-5-3-10(4-6-16)13(14)20/h10H,3-7H2,1-2H3,(H2,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUIYFFHKISFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCC(CC2)C(=O)N)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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